

# Application Note: A Comprehensive Stability Testing Protocol for rac 5-Carboxy Tolterodine

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## Compound of Interest

Compound Name: *rac 5-Carboxy Tolterodine*

CAS No.: 1076199-77-3

Cat. No.: B023622

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## Abstract

This application note provides a detailed, scientifically-grounded protocol for assessing the stability of **rac 5-Carboxy Tolterodine**, a primary metabolite of Tolterodine.[1] The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance and robust scientific outcomes.[2][3] We detail the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a comprehensive forced degradation study to identify potential degradation pathways, and a framework for conducting long-term and accelerated stability studies. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with characterizing the intrinsic stability of this active pharmaceutical ingredient (API) metabolite.

## Principle and Scientific Rationale

Stability testing is a critical component of drug development, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] The primary objective of this protocol is to

establish a comprehensive stability profile for **rac 5-Carboxy Tolterodine**. This involves two major phases:

- **Forced Degradation (Stress Testing):** This phase is designed to intentionally degrade the molecule under more severe conditions than those used for accelerated stability testing.[6] The core purposes are to identify likely degradation products, elucidate potential degradation pathways, and, most critically, to challenge the analytical method.[2][7] A successful forced degradation study provides confidence that the chosen analytical method is "stability-indicating," meaning it can accurately measure the active ingredient's concentration without interference from impurities, excipients, or degradation products.[8]
- **Formal Stability Study:** This phase evaluates the molecule's stability under long-term and accelerated storage conditions as defined by ICH Q1A(R2).[9] The data generated are used to determine the re-test period for the drug substance and recommend appropriate storage conditions.

This protocol is built on the principle that a thorough understanding of a molecule's degradation behavior early in development can prevent costly delays and inform formulation, packaging, and manufacturing decisions.

## Materials and Equipment

### Reagents and Standards

- **rac 5-Carboxy Tolterodine** Reference Standard (CRS), >99.5% purity
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>), ACS Grade
- Orthophosphoric Acid (H<sub>3</sub>PO<sub>4</sub>), ACS Grade
- Hydrochloric Acid (HCl), 1M solution
- Sodium Hydroxide (NaOH), 1M solution

- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>), 30% solution
- Deionized Water, 18.2 MΩ·cm

## Instrumentation and Equipment

- HPLC system with UV/Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
- Analytical Balance (5-decimal place)
- pH Meter
- Sonicator
- Vortex Mixer
- Calibrated Ovens
- ICH-compliant Photostability Chamber (Option 2)
- ICH-compliant Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH)
- Class A Volumetric Glassware

## Development of a Stability-Indicating HPLC-UV Method

A robust analytical method is the cornerstone of any stability study. The following reverse-phase HPLC method is designed to provide sufficient resolution between the parent **rac 5-Carboxy Tolterodine** peak and any potential degradants. A PDA detector is highly recommended as it enables peak purity analysis, a key component of demonstrating method specificity.

## Chromatographic Conditions

The selection of a C18 stationary phase provides broad applicability for retaining the moderately polar analyte, while the phosphate buffer ensures pH control for consistent

ionization and retention. Acetonitrile is chosen as the organic modifier for its favorable UV cutoff and elution strength.

Parameter	Recommended Condition
Column	Hypersil BDS C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase A	25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H <sub>3</sub> PO <sub>4</sub>
Mobile Phase B	Acetonitrile
Gradient Program	0-2 min (20% B), 2-15 min (20% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 20% B), 18.1-25 min (20% B)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 220 nm (or PDA scan 200-400 nm)
Injection Volume	10 $\mu$ L
Run Time	25 minutes

## Preparation of Solutions

- Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)
- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh ~25 mg of **rac 5-Carboxy Tolterodine** CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Working Standard Solution (100  $\mu$ g/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with diluent. This concentration is suitable for both assay and impurity analysis.

## Method Validation Summary

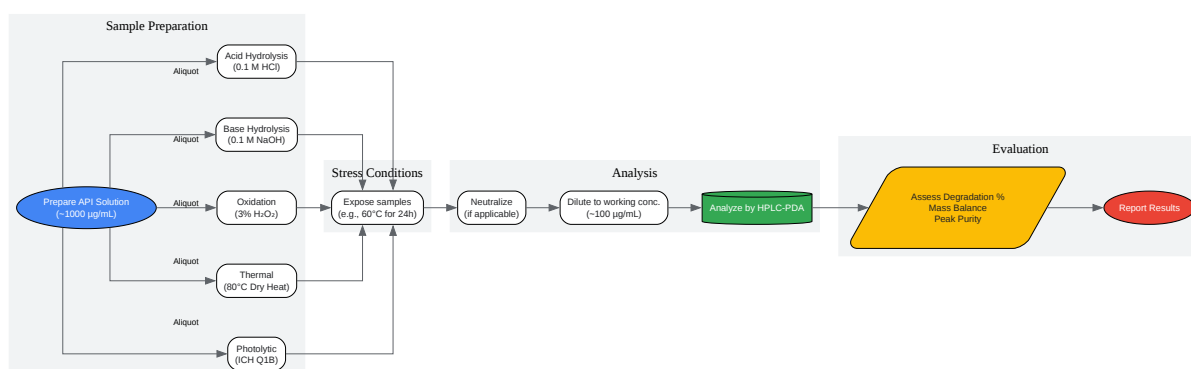
Before use in a formal stability study, the analytical method must be validated according to ICH Q2(R1) guidelines. The validation will ensure the method is fit for purpose.

Validation Parameter	Purpose & Brief Methodology
Specificity	Demonstrate that degradant peaks do not interfere with the main analyte peak. Analyze forced degradation samples and assess peak purity using a PDA detector.
Linearity	Confirm a linear relationship between concentration and detector response. Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of working concentration).
Accuracy	Determine the closeness of test results to the true value. Perform recovery studies by spiking a placebo with known amounts of the API at three levels (e.g., 80%, 100%, 120%).
Precision	Measure the method's repeatability and intermediate precision. Analyze six replicate preparations at 100% concentration on different days with different analysts.
Range	The concentration interval over which the method is precise, accurate, and linear. Established from the linearity and accuracy data.
Limit of Quantitation (LOQ)	The lowest concentration that can be reliably quantified. Typically determined by signal-to-noise ratio ( $S/N \approx 10$ ).
Robustness	Assess the method's reliability during normal use. Intentionally vary parameters like pH ( $\pm 0.2$ ), column temperature ( $\pm 5^\circ\text{C}$ ), and flow rate ( $\pm 0.1$ mL/min).

## Forced Degradation (Stress) Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to provide insight into the degradation profile of the drug substance.[2][7] The goal is to achieve a target degradation of 5-20% of the active ingredient.[10] If significant degradation is not achieved, the conditions should be made more strenuous; if the API is completely degraded, conditions should be milder.

## Experimental Workflow for Forced Degradation



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Caption: Workflow for forced degradation of **rac 5-Carboxy Tolterodine**.

## Detailed Stress Protocols

For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.

- Acid Hydrolysis:
  - To 1 mL of the 1000 µg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
  - Incubate the solution in a water bath at 60°C for 24 hours.
  - After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
  - Dilute to the working concentration with diluent for HPLC analysis.
- Base Hydrolysis:
  - To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
  - Incubate at 60°C for 8 hours. Rationale: Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis.
  - After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
  - Dilute to the working concentration for HPLC analysis.
- Oxidative Degradation:
  - To 1 mL of the stock solution, add 1 mL of 6% H<sub>2</sub>O<sub>2</sub> to achieve a final concentration of 3% H<sub>2</sub>O<sub>2</sub>.
  - Store at room temperature, protected from light, for 24 hours.
  - Dilute to the working concentration for HPLC analysis.
- Thermal Degradation:

- Place a solid sample of **rac 5-Carboxy Tolterodine** in a vial and store it in a dry heat oven at 80°C for 48 hours.
- After exposure, allow the sample to cool, then prepare a solution at the working concentration for analysis.
- Photolytic Degradation:
  - Expose a solid sample and a solution sample to light in a photostability chamber.
  - The exposure should conform to ICH Q1B guidelines, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
  - A dark control sample, wrapped in aluminum foil, should be placed in the chamber simultaneously.
  - After exposure, prepare solutions at the working concentration for analysis.

## Formal Stability Study Protocol

This protocol outlines the long-term and accelerated stability testing for **rac 5-Carboxy Tolterodine** drug substance.

### Study Design

- Batches: A minimum of three primary batches of the API should be included.
- Container Closure System: The API should be stored in a container that is representative of the proposed commercial packaging.
- Orientation: Samples should be stored in their intended orientation.

### Storage Conditions and Testing Schedule

The conditions below are for Zone II (Subtropical/Mediterranean) climates. Conditions should be selected based on the intended market.[9]

Study Type	Storage Condition	Testing Time Points (Months)
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24, 36
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	0, 3, 6
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	0, 3, 6, 12

Note: The intermediate study is only initiated if a significant change occurs during the accelerated study.

## Test Parameters and Acceptance Criteria

Test Parameter	Analytical Procedure	Acceptance Criteria
Appearance	Visual Inspection	A clear, written description (e.g., White to off-white powder)
Assay	Stability-Indicating HPLC-UV	98.0% - 102.0% of the initial value
Degradation Products	Stability-Indicating HPLC-UV	Individual Unspecified: NMT 0.10% Total Impurities: NMT 0.5%
Water Content	Karl Fischer Titration	NMT 0.5%

NMT = Not More Than. Acceptance criteria should be finalized based on batch analysis data and toxicological considerations.

## Data Interpretation and Reporting

- Forced Degradation: The report should include chromatograms of the control and stressed samples. A summary table should detail the stress condition, the percentage of parent drug remaining, and the peak area percentages of any major degradants (e.g., >0.1%). Mass

balance should be calculated to ensure that the decrease in the parent drug is accounted for by the increase in impurities.

- **Formal Stability:** Data should be tabulated and plotted over time for each storage condition. Any trends, out-of-specification (OOS) results, or significant changes should be immediately investigated. The results from the accelerated study can be used to propose a preliminary re-test period, which is then confirmed by the long-term data.

## Conclusion

This application note provides a robust and comprehensive framework for conducting the stability testing of **rac 5-Carboxy Tolterodine** in line with global regulatory expectations. The cornerstone of this protocol is the development of a validated, stability-indicating HPLC method, which is rigorously challenged through forced degradation studies. By systematically executing this protocol, researchers can generate high-quality data to establish the intrinsic stability of the molecule, define a re-test period, and recommend appropriate storage conditions, thereby supporting successful drug development and regulatory submissions.

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